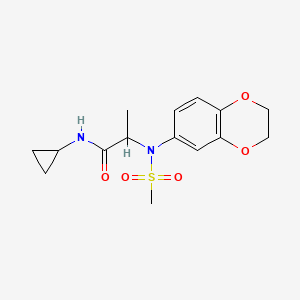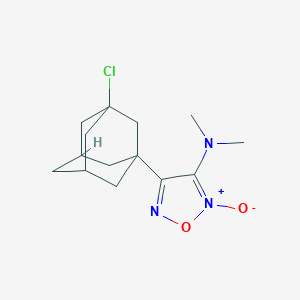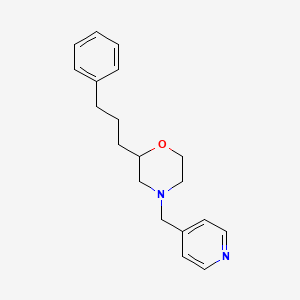![molecular formula C18H19N3O4S B6122702 N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as indoximod, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Indoximod is a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO) enzyme, which plays a crucial role in immune suppression and tumor growth.
作用機序
Indoximod exerts its pharmacological effects by inhibiting the activity of the IDO enzyme, which is responsible for the conversion of tryptophan to kynurenine. This pathway leads to the depletion of tryptophan, an essential amino acid, and the accumulation of kynurenine, which has immunosuppressive effects. By inhibiting this pathway, N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide promotes immune activation and anti-tumor activity.
Biochemical and Physiological Effects:
Indoximod has been shown to have a number of biochemical and physiological effects, including inhibition of the IDO enzyme, promotion of immune activation, and anti-inflammatory effects. In preclinical studies, N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to enhance the efficacy of immunotherapy and chemotherapy in various cancer models. Indoximod has also been shown to have potential therapeutic applications in autoimmune diseases and infectious diseases.
実験室実験の利点と制限
Indoximod has several advantages for lab experiments, including its high purity and potency, as well as its ability to inhibit the IDO enzyme and promote immune activation. However, there are also some limitations to using N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration.
将来の方向性
There are several future directions for the research and development of N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, including the optimization of dosing and administration, the identification of biomarkers for patient selection, and the development of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to evaluate the safety and efficacy of N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide in clinical trials for various diseases. Overall, N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide represents a promising therapeutic agent for the treatment of cancer, autoimmune diseases, and infectious diseases, and further research is needed to fully understand its potential therapeutic applications.
合成法
Indoximod can be synthesized using a multi-step process that involves the reaction of 5-bromoindoline-2,3-dione with N-(4-aminophenyl)glycine methyl ester, followed by the reaction with methylsulfonyl chloride and subsequent deprotection of the amine group. The final product is obtained after purification using column chromatography. The synthesis method for N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
Indoximod has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and infectious diseases. The IDO enzyme is known to play a crucial role in immune suppression and tumor growth, and N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to inhibit the activity of this enzyme, thereby promoting immune activation and anti-tumor activity. Indoximod has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases and infectious diseases.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-9-14-10-13(5-8-16(14)21(11)26(2,24)25)18(23)20-15-6-3-12(4-7-15)17(19)22/h3-8,10-11H,9H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXQGHXKXWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6122620.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)

![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
